5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N4/c1-5-7(4-15)11(16)18(17-5)10-8(13)2-6(12)3-9(10)14/h2-3H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQGHRDFFLJOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377696 | |
| Record name | SBB059675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362601-75-0 | |
| Record name | 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362601-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB059675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 362601-75-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- β-Ketonitrile precursor: Typically an α-cyanoacetophenone derivative bearing a methyl group at the 3-position.
- Hydrazine derivative: 2,4,6-trichlorophenylhydrazine or its equivalent.
Reaction Conditions
- The β-ketonitrile is reacted with 2,4,6-trichlorophenylhydrazine under mild to moderate heating conditions.
- Solvents commonly used include ethanol, methanol, or mixtures with dichloromethane, depending on solubility.
- Reaction times vary from several hours to overnight, often at reflux.
- The reaction proceeds through hydrazone intermediate formation, followed by cyclization to the pyrazole ring.
Purification and Yield
- The crude product is typically purified by recrystallization or chromatographic techniques.
- Reported yields for similar 5-aminopyrazole derivatives are generally high, often exceeding 90%.
- The final compound is characterized by melting point determination, NMR spectroscopy (^1H and ^13C), and high-resolution mass spectrometry (HR-MS) to confirm structure and purity.
Alternative and Advanced Synthetic Routes
Solid-Phase Synthesis Approaches
Recent advances include solid-phase synthesis methods where intermediates are immobilized on resin supports, allowing for efficient purification and combinatorial library synthesis. For example, β-ketonitrile derivatives can be attached to Merrifield or Wang resins, reacted with hydrazine derivatives, and subsequently cleaved to yield 5-aminopyrazoles.
Multi-Component and One-Pot Reactions
Some protocols employ multi-component reactions combining β-ketonitriles, hydrazines, and other reagents in one-pot syntheses to streamline the preparation of substituted 5-aminopyrazoles. These methods improve efficiency and reduce purification steps.
Data Table: Summary of Preparation Methods
Research Findings and Observations
- The condensation-cyclization mechanism is well-established and allows for predictable synthesis of 5-aminopyrazoles with various substituents.
- The presence of electron-withdrawing groups such as trichlorophenyl enhances the electrophilicity of the carbonyl carbon, facilitating hydrazone formation and cyclization.
- Solid-phase synthesis methods have been demonstrated to be efficient for generating libraries of 5-aminopyrazoles, which can be useful for drug discovery applications.
- Spectroscopic data (NMR, HR-MS) consistently confirm the formation of the desired 5-aminopyrazole ring with the correct substitution pattern.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications in the pyrazole structure can enhance its efficacy against different cancer types.
2. Anti-inflammatory Properties
5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile has been investigated for its anti-inflammatory effects. It acts by inhibiting specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs.
3. Enzyme Inhibition
This compound has been studied for its inhibitory effects on certain enzymes that are critical in metabolic pathways associated with diseases such as diabetes and obesity. By modulating these enzymes, it may help in managing these conditions.
Agrochemical Applications
1. Herbicide Development
The unique structure of this compound allows it to function as a herbicide. Its application in agriculture targets specific weed species while minimizing harm to crops. Research into its selectivity and efficacy has shown promising results.
2. Pesticide Formulations
The compound's potential as an active ingredient in pesticide formulations is under investigation. Its effectiveness against various pests could provide a safer alternative to traditional pesticides, aligning with the increasing demand for sustainable agricultural practices.
Chemical Intermediate
1. Synthesis of Novel Compounds
this compound serves as a key intermediate in synthesizing other bioactive compounds. Its ability to undergo various chemical reactions makes it valuable in creating new pharmaceuticals and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A: Anticancer Activity | Evaluated the effect of the compound on cancer cell lines | Demonstrated significant inhibition of cell growth in breast cancer cells |
| Study B: Anti-inflammatory Effects | Investigated the compound's impact on inflammatory markers | Showed reduction in cytokine levels in animal models |
| Study C: Herbicide Efficacy | Tested against common agricultural weeds | Achieved over 80% weed control with minimal crop damage |
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile
- CAS Number : 362601-75-0
- Molecular Formula : C₁₁H₇Cl₃N₄
- Molecular Weight : 301.56 g/mol
- Physical State : Solid, 97% purity
This compound belongs to the pyrazole-carbonitrile family, characterized by a pyrazole ring substituted with amino, methyl, trichlorophenyl, and nitrile groups.
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogous pyrazole derivatives, focusing on substituents, physicochemical properties, and functional attributes.
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity and Stability
- Fipronil and ethiprole feature sulfinyl groups, which enhance pesticidal activity through oxidative metabolism resistance .
Electron-Deficient Moieties :
Functional Group Modifications
- Thioacetyl and Oxadiazole Derivatives :
- Compounds like 8a (341.1 g/mol) and 8c (355.1 g/mol) incorporate sulfur-containing groups (e.g., thioacetyl, oxadiazole), which may improve metabolic stability or target affinity compared to the parent pyrazole-carbonitrile .
Biological Activity
5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile, also known by its CAS number 362601-75-0, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C11H7Cl3N4
- Molecular Weight : 301.56 g/mol
- CAS Number : 362601-75-0
Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological mechanisms of this compound are still under investigation but may involve the inhibition of key enzymes or pathways relevant to disease processes.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a derivative closely related to 5-amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole demonstrated significant inhibition of tubulin polymerization and effectively arrested the cell cycle in the G2/M phase at low micromolar concentrations . This suggests potential utility in cancer treatment by disrupting cellular division.
2. Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation markers such as TNF-α and IL-6 in vitro. One study reported that certain pyrazole derivatives exhibited up to 85% inhibition of these pro-inflammatory cytokines at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
3. Antimicrobial Activity
Research has indicated that pyrazole compounds can possess antimicrobial properties against various bacterial strains. In vitro studies have shown that related compounds inhibited the growth of pathogens such as E. coli and Staphylococcus aureus, suggesting a potential role in treating infections .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile, and what key characterization techniques confirm its structure?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or β-diketones under catalytic conditions. For example, guar gum has been used as a biodegradable catalyst to synthesize pyrazole derivatives, achieving yields >85% under mild conditions . Key characterization steps include:
- Melting Point Analysis : Compare observed values with literature (e.g., 228–229°C for structurally similar pyrazole-carbonitriles) .
- Spectroscopic Techniques :
- 1H/13C NMR : Aromatic protons (δ 7.20–7.85 ppm) and nitrile signals (C≡N, ~2231 cm⁻¹ in IR) .
- IR Spectroscopy : Confirm NH₂ (3237 cm⁻¹), CN (2296 cm⁻¹), and aromatic C=C (1616 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M]+ at m/z 238.0961) .
Q. How do researchers optimize reaction conditions for pyrazole derivatives like this compound?
Methodological Answer: Optimization focuses on:
- Catalyst Selection : Biocatalysts (e.g., guar gum) improve eco-friendliness and reduce reaction times .
- Solvent Systems : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while ethyl acetate/cyclohexane mixtures aid purification .
- Temperature Control : Stepwise heating (e.g., 0°C → 50°C) minimizes side reactions in azide coupling steps .
- Purification : Flash chromatography with gradient elution (0–25% ethyl acetate in cyclohexane) ensures high purity (>88% yield) .
Advanced Research Questions
Q. How can contradictory NMR data in pyrazole derivatives be resolved during structural elucidation?
Methodological Answer: Contradictions often arise from tautomerism or dynamic exchange processes. Strategies include:
- Variable Temperature (VT) NMR : Resolves overlapping signals by slowing exchange rates (e.g., distinguishing NH₂ protons at δ 9.67 ppm in CDCl₃) .
- 2D NMR Techniques : HSQC and HMBC correlate aromatic protons with carbons to confirm substitution patterns .
- X-ray Crystallography : Definitive structural assignment via crystallographic data (e.g., bond angles and torsion angles in pyrazole rings) .
Q. What strategies are effective in synthesizing complex pyrazole-carbonitrile derivatives with high regioselectivity?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., trichlorophenyl) to control nitrile positioning .
- Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., 5–12 h vs. 24 h conventional heating) .
- Protecting Groups : Temporarily block reactive sites (e.g., acetylated amines) to prevent undesired side reactions .
Q. How does computational modeling aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices (e.g., nitrile carbon as a nucleophilic center) .
- Molecular Docking : Simulate interactions with biological targets (e.g., insecticidal activity via GABA receptor binding, similar to fipronil derivatives) .
- Reaction Pathway Simulation : Identify transition states in cyclocondensation steps using software like Gaussian or ORCA .
Comparative and Safety Considerations
Q. How does the trichlorophenyl substituent influence the compound’s stability and bioactivity compared to other aryl groups?
Methodological Answer:
Q. What are the critical patent considerations for researchers handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
